2-methyl-5-{[(E)-2-thienylmethylidene]amino}benzenecarbonitrile
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Overview
Description
2-methyl-5-{[(E)-2-thienylmethylidene]amino}benzenecarbonitrile is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-{[(E)-2-thienylmethylidene]amino}benzenecarbonitrile typically involves multiple steps, starting with the formation of the indole core. One common synthetic route includes the reaction of 2-methylbenzene-1,3-diamine with thiophene-2-carboxaldehyde under specific conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-{[(E)-2-thienylmethylidene]amino}benzenecarbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: : Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
2-methyl-5-{[(E)-2-thienylmethylidene]amino}benzenecarbonitrile has shown potential in various scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its biological activities, such as antimicrobial and antioxidant properties.
Medicine: : Explored for its potential therapeutic effects in treating diseases.
Industry: : Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-methyl-5-{[(E)-2-thienylmethylidene]amino}benzenecarbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to biological responses such as inhibition of microbial growth or modulation of oxidative stress.
Comparison with Similar Compounds
2-methyl-5-{[(E)-2-thienylmethylidene]amino}benzenecarbonitrile is unique due to its specific structural features and biological activities. Similar compounds include other indole derivatives, which may share some properties but differ in their molecular structures and applications.
List of Similar Compounds
Indole-3-carbinol
2-methylindole
5-hydroxyindole
2-thiophenecarboxaldehyde
This compound's unique structure and diverse applications make it a valuable subject of study in various scientific fields. Its potential in medicine and industry continues to be explored, offering promising opportunities for future research and development.
Properties
IUPAC Name |
2-methyl-5-(thiophen-2-ylmethylideneamino)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S/c1-10-4-5-12(7-11(10)8-14)15-9-13-3-2-6-16-13/h2-7,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJRFGOPDBBDRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=CC2=CC=CS2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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